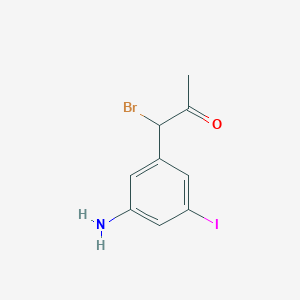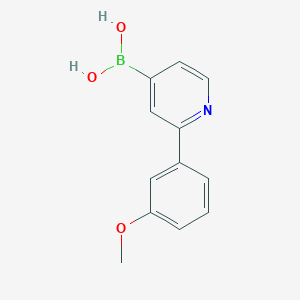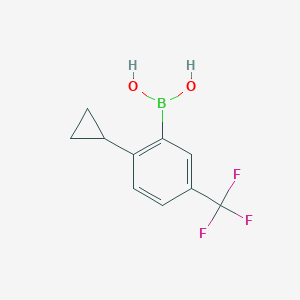
(3-Propoxybut-1-en-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Propoxybut-1-en-1-yl)benzene: is an organic compound characterized by a benzene ring substituted with a propoxybutenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Propoxybut-1-en-1-yl)benzene typically involves the reaction of α, β-unsaturated ketones with alcohols under reductive etherification conditions. For instance, a mixture of α, β-unsaturated ketone, alcohol, iridium catalyst, formic acid, and trifluoroacetic acid in water is stirred at 80°C for 12 hours under air. The reaction mixture is then neutralized, extracted, and purified by column chromatography .
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: (3-Propoxybut-1-en-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
Chemistry: (3-Propoxybut-1-en-1-yl)benzene is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology and Medicine:
Industry: The compound may be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism by which (3-Propoxybut-1-en-1-yl)benzene exerts its effects depends on the specific reactions it undergoes For example, in oxidation reactions, the compound’s double bond is targeted by oxidizing agents, leading to the formation of ketones or aldehydes
Comparaison Avec Des Composés Similaires
- (3-Methoxybut-1-en-1-yl)benzene
- (3-Ethoxybut-1-en-1-yl)benzene
- (3-Butoxybut-1-en-1-yl)benzene
Comparison: (3-Propoxybut-1-en-1-yl)benzene is unique due to the presence of the propoxy group, which can influence its reactivity and physical properties compared to its methoxy, ethoxy, and butoxy analogs. The length and branching of the alkoxy group can affect the compound’s solubility, boiling point, and overall chemical behavior.
Propriétés
Numéro CAS |
101266-90-4 |
|---|---|
Formule moléculaire |
C13H18O |
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
3-propoxybut-1-enylbenzene |
InChI |
InChI=1S/C13H18O/c1-3-11-14-12(2)9-10-13-7-5-4-6-8-13/h4-10,12H,3,11H2,1-2H3 |
Clé InChI |
FOGJECAOUCGEDT-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(C)C=CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



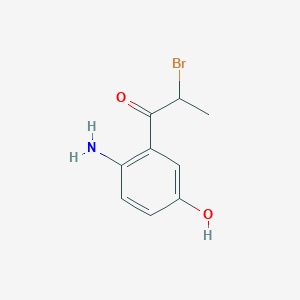


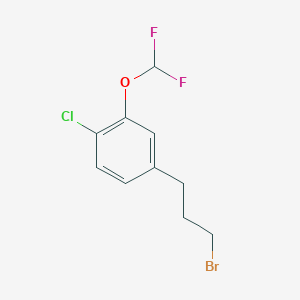
![Benzoic acid, 4,4'-[(6-ethoxy-1,3,5-triazine-2,4-diyl)bis(oxy)]bis-](/img/structure/B14070720.png)

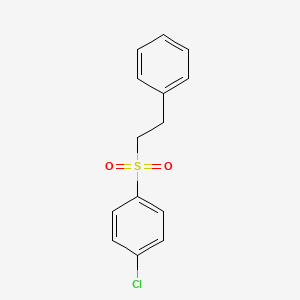
![N-[4-Nitro-2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B14070749.png)


